molecular formula C12H15B B3315181 2-Bromo-4-(3,5-dimethylphenyl)-1-butene CAS No. 951892-29-8

2-Bromo-4-(3,5-dimethylphenyl)-1-butene

Cat. No.: B3315181
CAS No.: 951892-29-8
M. Wt: 239.15 g/mol
InChI Key: PWJNUIMJMNYNAF-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,5-dimethylphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a butene chain, with a 3,5-dimethylphenyl group attached to the fourth carbon. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,5-dimethylphenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(3,5-dimethylphenyl)-1-butene using bromine or a bromine-containing reagent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,5-dimethylphenyl)-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding epoxides or other oxidized products.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives, such as 2-bromo-4-(3,5-dimethylphenyl)butane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like dichloromethane or acetone.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of saturated alkanes.

Scientific Research Applications

2-Bromo-4-(3,5-dimethylphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,5-dimethylphenyl)-1-butene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenol
  • 3-Bromo-4-hydroxybenzaldehyde
  • 4-Bromo-2,6-xylenol

Uniqueness

2-Bromo-4-(3,5-dimethylphenyl)-1-butene is unique due to its specific structural features, such as the presence of both a bromine atom and a 3,5-dimethylphenyl group These features confer distinct reactivity and properties compared to other brominated alkenes or phenyl derivatives

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJNUIMJMNYNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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